molecular formula C12H22O2 B8752642 Cyclopentanone, 2-(1-hydroxyheptyl)- CAS No. 93430-30-9

Cyclopentanone, 2-(1-hydroxyheptyl)-

Cat. No. B8752642
CAS RN: 93430-30-9
M. Wt: 198.30 g/mol
InChI Key: VZAPPURGJHNQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanone, 2-(1-hydroxyheptyl)- is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentanone, 2-(1-hydroxyheptyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanone, 2-(1-hydroxyheptyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

93430-30-9

Product Name

Cyclopentanone, 2-(1-hydroxyheptyl)-

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-(1-hydroxyheptyl)cyclopentan-1-one

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-8-11(13)10-7-6-9-12(10)14/h10-11,13H,2-9H2,1H3

InChI Key

VZAPPURGJHNQTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C1CCCC1=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 2-litter four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were added sodium hydroxide (3.2 g) and water (300 ml). Then, a mixture of heptanal (114 g) and cyclopentanone (152 g) was added dropwise thereto under stirring at 0-5° C. over a period of 2 hours. After the addition, the reaction mixture was stirred at room temperature for 1 hour to complete the reaction. Hexane (150 ml) was added to the reaction mixture and the layers were separated from each other. The resulting organic layer was washed with an aqueous solution (200 ml) of acetic acid (1 g) and separated. Then, the resulting organic layer was washed with saturated brine and separated. The organic layer was evaporated on a rotary evaporator under reduced pressure to recover hexane and unreacted cyclopentanone, whereby a product (202 g) was obtained. The product was distilled using a Claisen distillation apparatus to obtain 154 g of 2-(1-hydroxyheptyl)cyclopentanone (boiling point: 112-114° C./666 Pa; GC purity: 92%). The remaining 8% was 2-heptylidenecyclopentanone which is a dehydration product.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step Two
Quantity
152 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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